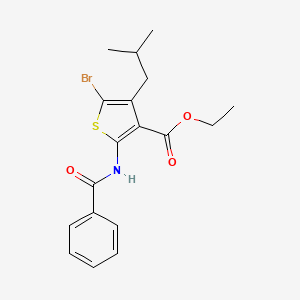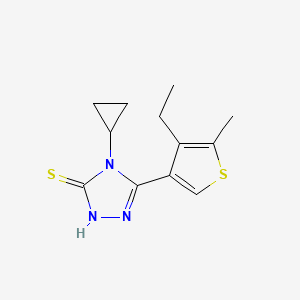
ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate
Vue d'ensemble
Description
Ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate, also known as Br-EIT, is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of thiophene carboxylates and is synthesized through a multi-step process. Br-EIT has been studied for its potential use in various fields, including neuroscience, cancer research, and drug development.
Mécanisme D'action
The mechanism of action of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate involves its ability to inhibit the activity of certain ion channels in the body. Specifically, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are important for the function of neurons and other cells in the body. By inhibiting these channels, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate can affect the electrical activity of cells and lead to a variety of physiological effects.
Biochemical and Physiological Effects:
ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been shown to have a variety of biochemical and physiological effects. In neuroscience, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been shown to inhibit the activity of certain neurons and lead to changes in electrical activity in the brain. In cancer research, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been shown to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death. Additionally, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate is its high affinity for certain receptors in the body, which makes it a useful tool for studying the function of these receptors. Additionally, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been shown to have a high selectivity for certain ion channels, which makes it useful for studying the function of these channels. However, one limitation of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate is its complex synthesis method, which may make it difficult to produce in large quantities. Additionally, the potential toxicity of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has not been fully studied, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate. In neuroscience, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate may be useful for studying the function of ion channels and neuronal activity in the brain. Additionally, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate may be useful for developing new drugs for the treatment of neurological disorders. In cancer research, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate may be useful for developing new cancer treatments that target specific cancer cells. Finally, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate may be useful for studying the function of other ion channels and receptors in the body, which could lead to the development of new drugs for a variety of diseases.
Applications De Recherche Scientifique
Ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has shown potential in various scientific research fields. In neuroscience, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been studied for its ability to inhibit the activity of certain ion channels in the brain, which has led to its use as a tool for studying neuronal activity. ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells. Additionally, ethyl 2-(benzoylamino)-5-bromo-4-isobutyl-3-thiophenecarboxylate has been studied for its potential use in drug development, as it has been shown to have a high affinity for certain receptors in the body.
Propriétés
IUPAC Name |
ethyl 2-benzamido-5-bromo-4-(2-methylpropyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3S/c1-4-23-18(22)14-13(10-11(2)3)15(19)24-17(14)20-16(21)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWYMIQSALXKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1CC(C)C)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-(2-methylpropyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(aminocarbonyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4752392.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4752400.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4752410.png)
![5-(4-pyridinylmethylene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4752413.png)
![5,5'-oxybis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4752444.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4752447.png)
![N-[4-(aminosulfonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4752460.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B4752482.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4752492.png)

![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)